

Physical and chemical properties of Azido-PEG3-Maleimide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG3-Maleimide**

Cat. No.: **B605833**

[Get Quote](#)

A Comprehensive Technical Guide to **Azido-PEG3-Maleimide**: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of **Azido-PEG3-Maleimide**, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It details experimental protocols for its use and visualizes the reaction workflows.

Core Properties of Azido-PEG3-Maleimide

Azido-PEG3-Maleimide is a versatile heterobifunctional crosslinker containing an azide moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a thiol-reactive maleimide group. This unique structure allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs).

Physical and Chemical Data

The key quantitative data for **Azido-PEG3-Maleimide** are summarized in the table below for easy reference.

Property	Value	Citation(s)
Molecular Formula	C ₁₅ H ₂₃ N ₅ O ₆	[1] [2] [3]
Molecular Weight	369.37 g/mol	[1] [2] [3]
CAS Number	1858264-36-4	[1]
Appearance	Colorless to slightly yellow oil	[3]
Solubility	Soluble in DMSO, DMF, DCM, THF, and Chloroform	[3]
Storage Conditions	Short term (days to weeks): 0 - 4°C; Long term: -20°C. Desiccate.	[1] [3]
Purity	Typically >95%	[4] [5]

Structural and Functional Characteristics

Azido-PEG3-Maleimide's utility stems from its three key components:

- Maleimide Group: This functional group reacts specifically with free sulphydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[\[1\]](#)[\[6\]](#) At neutral pH, the maleimide group is approximately 1,000 times more reactive towards sulphydryls than primary amines.[\[1\]](#)[\[6\]](#)
- Azide Group: The azide moiety is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific conjugation of the azide-modified molecule to a molecule containing an alkyne group.[\[7\]](#)
- PEG3 Spacer: The triethylene glycol spacer is a flexible, hydrophilic linker that increases the overall water solubility of the molecule and its conjugates. It also reduces steric hindrance between the conjugated molecules.[\[5\]](#)[\[7\]](#)

Due to the reactivity of the maleimide group, **Azido-PEG3-Maleimide** has limited stability at room temperature and is often supplied as a two-component kit for in-situ preparation.[\[3\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of **Azido-PEG3-Maleimide** in bioconjugation.

In-Situ Preparation of Azido-PEG3-Maleimide Stock Solution

This protocol is for the preparation of a fresh stock solution of **Azido-PEG3-Maleimide** from a two-component kit.

Materials:

- Azido-PEG3-amine
- Maleimide-NHS ester
- Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
- Dry nitrogen or argon gas
- Reaction vial
- Stirring/shaking apparatus

Procedure:

- In a reaction vial, dissolve the Azido-PEG3-amine in the appropriate volume of anhydrous organic solvent (e.g., for a 100 mg kit, use 2.5 mL of solvent to achieve a final concentration of approximately 120 mM).[1][6] Shake for approximately 30 seconds to ensure complete dissolution.[1]
- Under a dry inert atmosphere (e.g., nitrogen or argon), slowly add the Azido-PEG3-amine solution to the vial containing the Maleimide-NHS ester.[1][6]
- Stir or shake the reaction mixture for 30 minutes at room temperature.[1][6]

- The freshly prepared **Azido-PEG3-Maleimide** stock solution is now ready for immediate use. For short-term storage (hours), it should be kept at -20°C or lower.[1][6]

Protocol for Labeling Proteins with Azido-PEG3-Maleimide

This protocol details the conjugation of the freshly prepared **Azido-PEG3-Maleimide** to a protein containing free thiol groups.

Materials:

- Protein sample with free cysteine residues
- Freshly prepared **Azido-PEG3-Maleimide** stock solution
- Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.0, degassed.[6]
- EDTA stock solution (e.g., 0.5 M)
- (Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) stock solution
- Spin desalting columns or dialysis equipment for purification

Procedure:

- Protein Preparation: If necessary, exchange the protein sample into the reaction buffer at a concentration of 1-5 mg/mL using a spin desalting column.[1][6] Add EDTA to the reaction buffer to a final concentration of 5-10 mM to prevent the re-oxidation of disulfide bonds.[1][6]
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add TCEP stock solution to the protein solution to a final concentration of 20 mM.[1][6] Incubate for 30 minutes at room temperature.[1][6] Remove the excess TCEP by buffer exchange using a spin desalting column.[1]
- Conjugation Reaction: Add a 10 to 20-fold molar excess of the freshly prepared **Azido-PEG3-Maleimide** stock solution to the protein solution.[6][8]

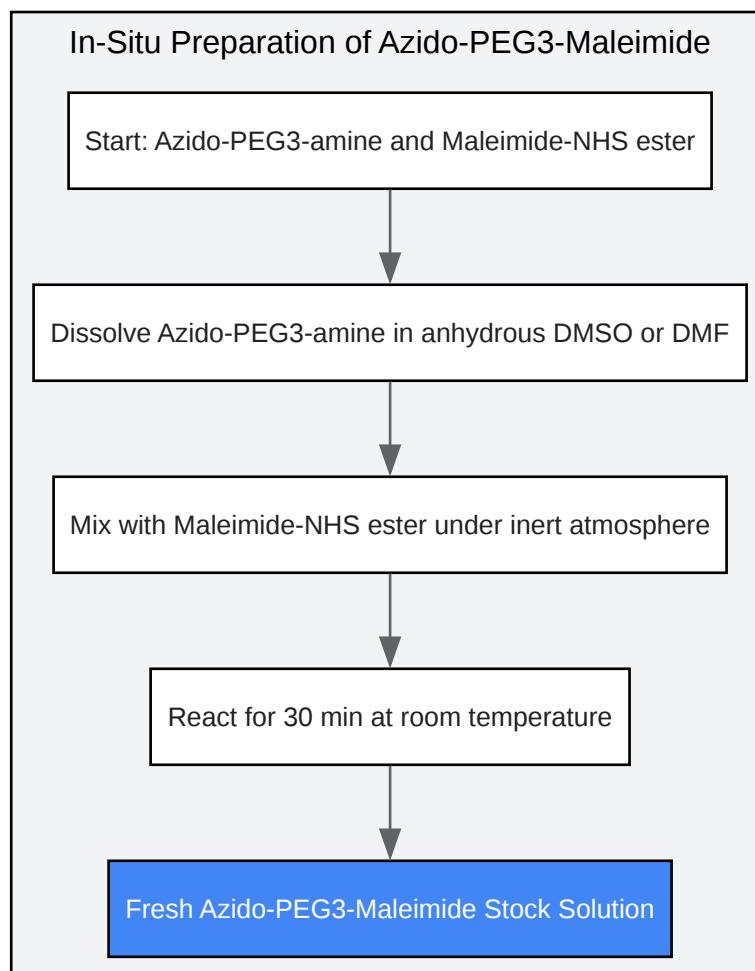
- Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C.[1][6]
The reaction should be protected from light.[8]
- Purification: Remove the excess, unreacted **Azido-PEG3-Maleimide** by using a spin desalting column or by dialysis.[1][6]

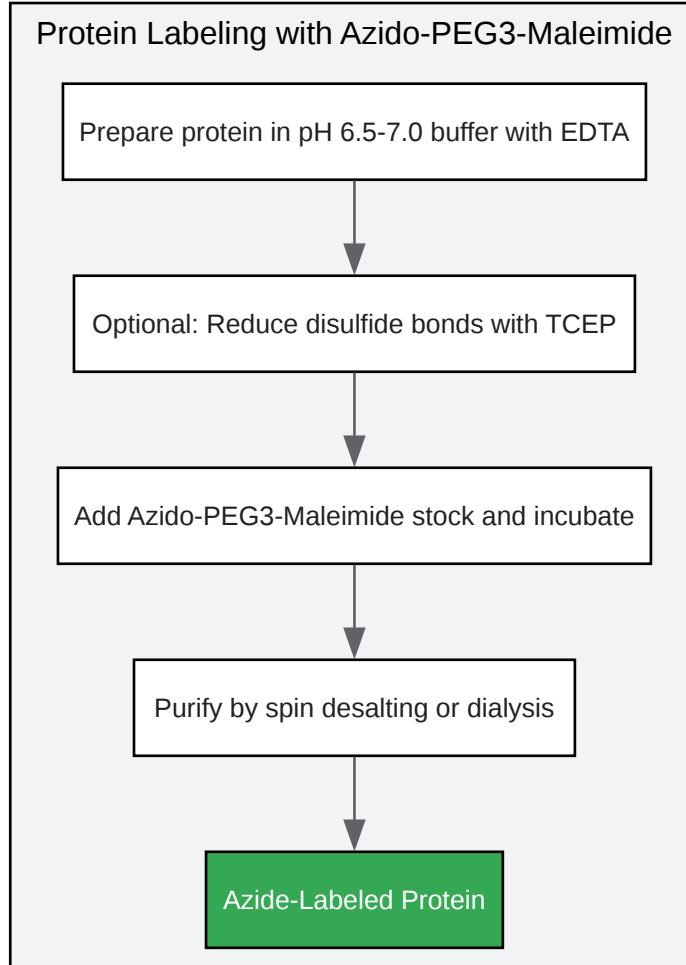
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

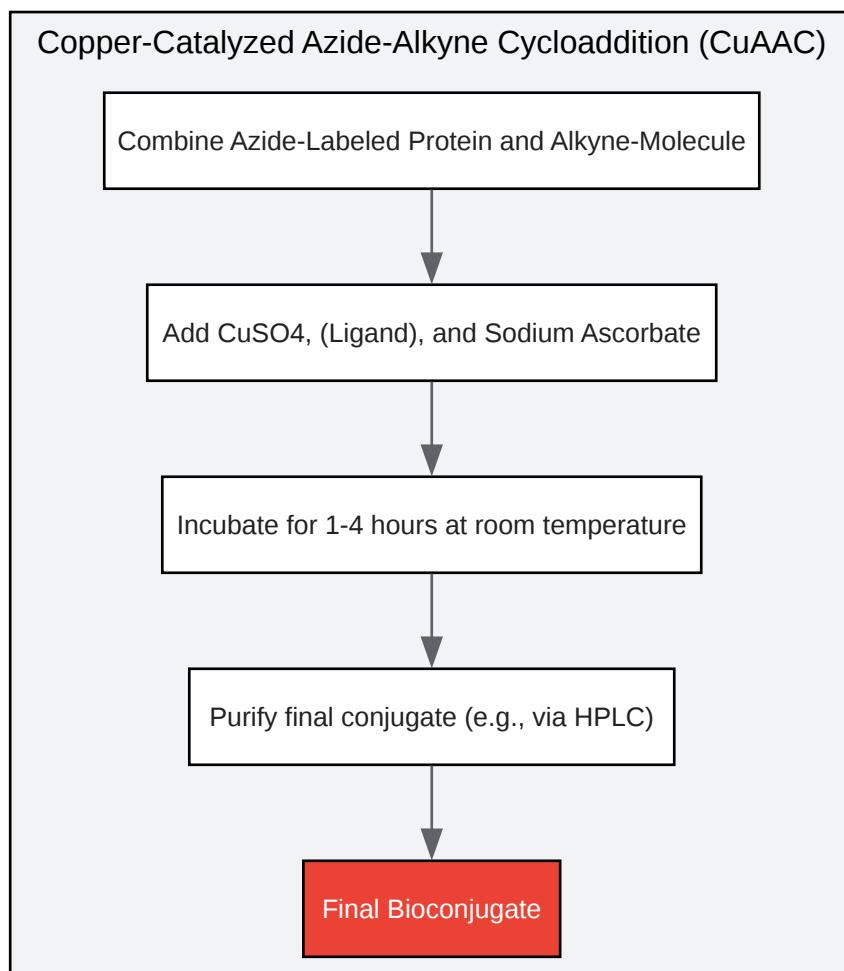
This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

- Azide-labeled protein (from section 2.2)
- Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
- Copper(II) sulfate (CuSO_4) stock solution
- Sodium ascorbate stock solution (freshly prepared)
- (Optional but recommended) Copper-chelating ligand (e.g., THPTA or TBTA) stock solution
- Reaction buffer (e.g., PBS)
- Purification equipment (e.g., spin desalting columns, HPLC)


Procedure:


- Reaction Setup: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule in the desired molar ratio (typically a 2 to 10-fold molar excess of the alkyne molecule is used).
- If using a copper-chelating ligand, add it to the reaction mixture.
- Add the CuSO_4 stock solution to the reaction mixture.


- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
- Purification: Purify the final conjugate to remove the copper catalyst, excess alkyne-containing molecule, and other reaction components using a suitable method such as gel filtration or HPLC.^[2]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. broadpharm.com [broadpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Azido-PEG-Maleimide | AxisPharm axispharm.com

- 5. Azido-PEG3-MALeimide - CD Bioparticles [cd-bioparticles.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Buy Azido-PEG3-Maleimide | 1858264-36-4 | >95% [smolecule.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Physical and chemical properties of Azido-PEG3-Maleimide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605833#physical-and-chemical-properties-of-azido-peg3-maleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com